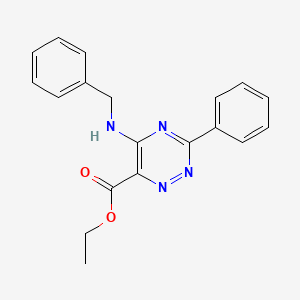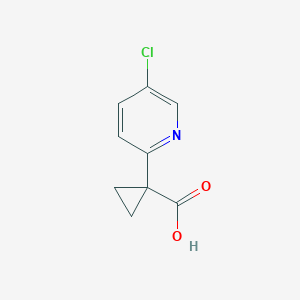
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)picolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
While specific chemical reactions involving “N-(4-(3-methoxypyrrolidin-1-yl)phenyl)picolinamide” are not available, related compounds have been used in Heck coupling reactions . These reactions involve the coupling of aryl bromides with styrenes, catalyzed by palladium complexes .Scientific Research Applications
Coordination Chemistry and Metal Complexes
N-(Aryl)picolinamide Complexes of Ruthenium N-(Aryl)picolinamide complexes with ruthenium exhibit unusual coordination and strategic cyclometalation, showcasing their potential in materials science and catalysis. These complexes demonstrate significant electrochemical properties, including characteristic NMR signals and intense metal-to-ligand charge transfer (MLCT) transitions, indicating their potential in electrochemical applications and as materials for optical devices (Nag, Butcher, & Bhattacharya, 2007).
Medicinal Chemistry and Pharmacology
Radiosynthesis and PET Radiotracers Compounds structurally related to N-(4-(3-methoxypyrrolidin-1-yl)phenyl)picolinamide have been explored as PET radiotracers for imaging metabotropic glutamate receptor subtype 4 (mGlu4) in the brain. Such studies highlight the application of these compounds in developing noninvasive imaging tools for neurological research, offering insights into the in vivo distribution and pharmacokinetics of mGlu4 modulators (Kil et al., 2013).
Synthetic Methodology and Chemical Properties
Synthesis of Biologically Active Intermediates The synthetic routes to N-(aryl)picolinamide derivatives demonstrate their importance as intermediates in the synthesis of biologically active compounds. These methodologies highlight the versatility of N-(aryl)picolinamides in organic synthesis, providing efficient access to a variety of derivatives with potential applications in drug development and other areas of chemical research (Xiong et al., 2018).
Mechanism of Action
Target of Action
Similar compounds have been shown to target enzymes such as serine/threonine-protein kinase chk1 . This enzyme plays a crucial role in cell cycle regulation, DNA repair, and cell survival.
Mode of Action
It can be inferred that the compound might interact with its targets through hydrophobic interactions, as suggested by the docking simulation of similar compounds .
Biochemical Pathways
Similar compounds have been associated with the modulation of pathways related to cancer treatment .
Result of Action
Similar compounds have been reported to have significant antibacterial and antifungal activity .
properties
IUPAC Name |
N-[4-(3-methoxypyrrolidin-1-yl)phenyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-22-15-9-11-20(12-15)14-7-5-13(6-8-14)19-17(21)16-4-2-3-10-18-16/h2-8,10,15H,9,11-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXYRHONPBMANQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)picolinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(tert-butyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2709610.png)

![1-Cyclohexyl-3-[2-(cyclohexylcarbamoylamino)ethyl]urea](/img/structure/B2709615.png)
![3-(4-Ethoxyphenyl)sulfonyl-1-[(2-fluorophenyl)methyl]-6-methoxyquinolin-4-one](/img/structure/B2709616.png)
![3-((4-chlorophenyl)sulfonyl)-1-hexyl-2-imino-10-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2709617.png)

![N-(3-chloro-4-methoxyphenyl)-2-[4-(2-ethylphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2709623.png)

![N-(4-acetylphenyl)-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2709625.png)

![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2709628.png)

